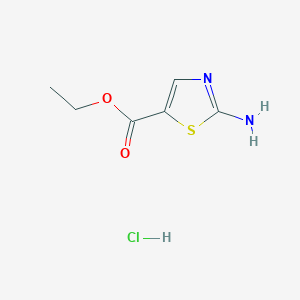

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Overview

Description

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

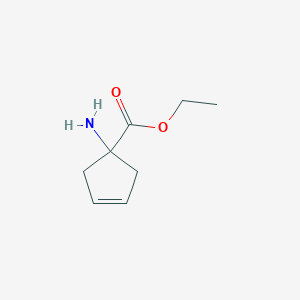

The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The reaction involves the use of petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . Its molecular weight is 172.20 . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are complex. The compound has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C . The compound is solid at room temperature .Scientific Research Applications

Biological Material or Organic Compound Research

This compound can be used as a biological material or organic compound for life science-related research, aiding in the study of various biological processes .

Ligand for Estrogen Receptors

Aminothiazole compounds, including Ethyl 2-aminothiazole-5-carboxylate hydrochloride, may act as ligands for estrogen receptors, which could be useful in hormone-related studies or therapies .

Adenosine Receptor Antagonists

They can serve as a new group of adenosine receptor antagonists, potentially impacting research in neurology and cardiovascular diseases .

Anticancer Agents

These compounds have shown potential as anticancer agents, which could lead to the development of new cancer treatments .

Antioxidant Properties

Their antioxidant properties may be leveraged in studies related to aging and degenerative diseases .

Antimicrobial and Anti-inflammatory Agents

The antimicrobial and anti-inflammatory activities of these compounds could be significant in the development of new drugs for infectious and inflammatory diseases .

Fungicides and Schistosomicidal Drugs

They are utilized as fungicides, inhibiting the growth of certain bacteria, and as schistosomicidal drugs for treating parasitic infections .

Synthesis of Biologically Active Compounds

Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be used in the synthesis of other biologically active compounds, expanding its utility in pharmaceutical research .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a biochemical reagent . It’s part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad pharmacological spectrum .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways due to their broad pharmacological spectrum .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It’s known that the compound is sensitive to light and moisture , and it’s recommended to be stored under nitrogen at a temperature between 0-10°C .

properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-5-carboxylate hydrochloride | |

CAS RN |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)